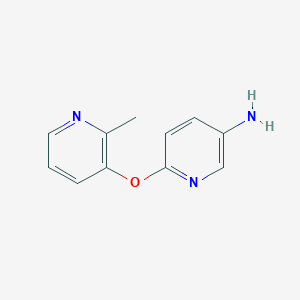

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-methylpyridin-3-yl)oxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-10(3-2-6-13-8)15-11-5-4-9(12)7-14-11/h2-7H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTXBOJIESFBJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OC2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445354 |

Source

|

| Record name | 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181633-42-1 |

Source

|

| Record name | 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[(2-methylpyridin-3-yl)oxy]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: A Key Pharmaceutical Intermediate

Abstract

This comprehensive technical guide details a robust and efficient synthetic pathway for the preparation of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, a crucial building block in contemporary drug discovery and development. The synthesis is strategically designed around a pivotal nucleophilic aromatic substitution (SNAr) reaction to construct the core diaryl ether scaffold, followed by a reliable nitro group reduction. This document provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and critical process parameters, tailored for researchers, chemists, and professionals in the pharmaceutical sciences. Our approach emphasizes scientific rigor, safety, and scalability, ensuring a self-validating and reproducible methodology.

Introduction: The Significance of this compound

The pyridine motif is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics. The specific compound, this compound, incorporates a flexible diaryl ether linkage connecting two functionalized pyridine rings. This structural arrangement offers a unique three-dimensional architecture that is highly attractive for designing molecules with specific biological activities. The primary amine and the nitrogen atoms within the pyridine rings provide key hydrogen bonding and coordination sites for interaction with biological targets. Consequently, this compound serves as a vital intermediate in the synthesis of a new generation of targeted therapies, including kinase inhibitors and other signaling pathway modulators. A reliable and scalable synthesis is therefore of paramount importance to facilitate further research and development in this area.

Retrosynthetic Analysis and Strategic Approach

Our synthetic strategy for this compound is centered on a convergent approach, as illustrated in the retrosynthetic analysis below. The key disconnection is the C-O bond of the diaryl ether, which can be forged through a nucleophilic aromatic substitution (SNAr) reaction. This leads to two primary starting materials: 2-methyl-3-hydroxypyridine and a suitably activated pyridine derivative, 6-halo-3-nitropyridine. The nitro group is an excellent electron-withdrawing group, which is essential for activating the 6-position of the pyridine ring towards nucleophilic attack. The final step involves the reduction of the nitro group to the desired primary amine.

Caption: Retrosynthetic analysis of this compound.

This two-step approach offers several advantages:

-

High Convergence: The two key pyridine fragments are synthesized separately and then coupled, maximizing overall yield.

-

Robust and Well-Understood Reactions: Both SNAr and nitro reduction are reliable and well-documented transformations in organic synthesis.

-

Scalability: The chosen reactions are amenable to scale-up, a critical consideration for industrial applications.

Synthesis of Key Starting Materials

Synthesis of 2-Methyl-3-hydroxypyridine

2-Methyl-3-hydroxypyridine is a commercially available reagent. However, for instances where a laboratory synthesis is required, it can be prepared from furan-based starting materials. One common method involves the reaction of 2-acetylfuran with ammonia and an ammonium salt at elevated temperatures, which facilitates a ring-opening and subsequent recyclization to form the desired pyridine core.[1]

Synthesis of 6-Chloro-3-nitropyridine

6-Chloro-3-nitropyridine is a key electrophile in our proposed synthesis. It can be prepared from 2,6-dichloropyridine through a nitration reaction.[2][3][4] The nitration is typically carried out using a mixture of nitric acid and sulfuric acid.[2][3]

Table 1: Starting Materials and Reagents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Methyl-3-hydroxypyridine | C₆H₇NO | 109.13 | Nucleophile |

| 6-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | Electrophile |

| Sodium Hydride (NaH) | NaH | 24.00 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Palladium on Carbon (10% Pd/C) | Pd/C | - | Catalyst |

| Hydrogen Gas (H₂) | H₂ | 2.02 | Reducing Agent |

| Ethanol (EtOH) | C₂H₆O | 46.07 | Solvent |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.63 | Reducing Agent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Acid |

| Iron Powder (Fe) | Fe | 55.85 | Reducing Agent |

| Acetic Acid (AcOH) | C₂H₄O₂ | 60.05 | Solvent/Acid |

Detailed Synthetic Protocol

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of 2-Methyl-3-((5-nitropyridin-2-yl)oxy)pyridine via Nucleophilic Aromatic Substitution (SNAr)

This step involves the formation of the diaryl ether linkage through a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis.[5][6][7] The hydroxyl group of 2-methyl-3-hydroxypyridine is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then attacks the electron-deficient carbon at the 6-position of 6-chloro-3-nitropyridine, displacing the chloride leaving group.[8][9] The presence of the nitro group in the para-position to the leaving group is crucial for activating the ring towards this nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[9]

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methyl-3-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.

-

Cool the reaction mixture back to 0 °C and add a solution of 6-chloro-3-nitropyridine (1.05 equivalents) in anhydrous DMF dropwise.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Methyl-3-((5-nitropyridin-2-yl)oxy)pyridine.

Table 2: Reaction Parameters for Diaryl Ether Formation

| Parameter | Value/Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation of the phenol. |

| Solvent | N,N-Dimethylformamide (DMF) | Aprotic, polar solvent that solubilizes the reactants and facilitates the SNAr reaction. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction. |

| Stoichiometry | Slight excess of 6-chloro-3-nitropyridine | Ensures complete consumption of the more valuable 2-methyl-3-hydroxypyridine. |

Step 2: Reduction of 2-Methyl-3-((5-nitropyridin-2-yl)oxy)pyridine to this compound

The final step in the synthesis is the reduction of the nitro group to the corresponding primary amine. Several methods are effective for this transformation. The choice of reducing agent can be tailored based on the specific requirements of the synthesis, such as functional group compatibility and scalability.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[10][11][12][13] It typically proceeds with high yield and generates water as the only byproduct.

Experimental Protocol:

-

Dissolve 2-Methyl-3-((5-nitropyridin-2-yl)oxy)pyridine (1.0 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the starting material is completely consumed, as monitored by TLC or LC-MS.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product may be further purified by recrystallization or column chromatography if necessary.

Reduction with tin(II) chloride in the presence of a strong acid is a classic and reliable method for converting aromatic nitro compounds to anilines.[14][15][16][17]

Experimental Protocol:

-

To a solution of 2-Methyl-3-((5-nitropyridin-2-yl)oxy)pyridine (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (3-5 equivalents).

-

Slowly add concentrated hydrochloric acid and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product as needed.

The use of iron powder in acetic acid is an economical and effective method for the reduction of nitroarenes.[18][19][20]

Experimental Protocol:

-

To a stirred mixture of 2-Methyl-3-((5-nitropyridin-2-yl)oxy)pyridine (1.0 equivalent) and iron powder (3-5 equivalents) in acetic acid, heat the reaction to 80-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

-

Work-up and purify the product as described in the previous methods.

Table 3: Comparison of Nitro Reduction Methods

| Method | Reducing Agent | Solvent | Temperature | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | EtOH, EtOAc | Room Temp. | Clean, high yield, simple work-up. | Requires specialized hydrogenation equipment. |

| Tin(II) Chloride | SnCl₂·2H₂O, HCl | EtOH | Reflux | Reliable, effective for a wide range of substrates. | Generates tin waste, work-up can be challenging. |

| Iron/Acetic Acid | Fe, AcOH | Acetic Acid | 80-100 °C | Economical, readily available reagents. | Can require filtration of fine iron salts. |

Conclusion

This technical guide has outlined a robust and scalable synthetic route to this compound, a valuable intermediate in pharmaceutical research. The strategy, based on a key nucleophilic aromatic substitution followed by nitro group reduction, is supported by well-established chemical principles and offers flexibility in the choice of reagents and reaction conditions. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers and drug development professionals to confidently and efficiently synthesize this important molecule, thereby accelerating the discovery of new and innovative medicines.

References

-

Pipzine Chemicals. 2-Methyl-3-hydroxylpyridine. [Link]

-

Nazarov, V., Starosotnikov, A. S., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(15), 3456. [Link]

- CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google P

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Eureka. 2-amino-3-hydroxypyridine and its preparation method and purification method. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P

- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P

- US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google P

-

Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]

-

Sci-Hub. Nucleophilic Aromatic Substitution of Methyl 3‐Nitropyridine‐4‐carboxylate. [Link]

- US3413297A - Process for the preparation of 2-methyl-3 - hydroxy - 4,5 - disubstituted-pyridines via 5 - lower alkoxyoxazolyl-(4)

-

ResearchGate. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. [Link]

-

ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? [Link]

-

Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]

-

Reddit. Reduction of aromatic nitro compounds with SnCl2. [Link]

-

YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

- CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google P

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Semantic Scholar. The Reduction of Nitroarenes with Iron/Acetic Acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. [Link]

-

Chemistry Stack Exchange. What groups can be reduced by Sn/HCl? [Link]

-

NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

- EP0347136A2 - Method for reducing aromatic nitro groups - Google P

-

NIH. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

-

David Publishing. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

-

ResearchGate. CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]

-

A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

-

Synthesis and Functionalization of 3-Nitropyridines. [Link]

- US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google P

Sources

- 1. guidechem.com [guidechem.com]

- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 18. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the compound's structure, and predicted physicochemical properties, and outlines a representative synthetic protocol based on established cross-coupling methodologies. Furthermore, it explores the compound's core reactivity, potential applications as a key intermediate in the development of therapeutic agents, and essential safety and handling information. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, providing a foundation for the effective utilization of this versatile molecule.

Introduction

This compound, with CAS Number 181633-42-1, is a substituted pyridin-3-amine derivative that has garnered interest as a key intermediate in the synthesis of complex organic molecules.[1] The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds and approved pharmaceuticals.[2][3][4] The unique arrangement of a methyl-substituted pyridine ring linked via an ether bridge to an aminopyridine moiety imparts a distinct three-dimensional structure and electronic profile, making it a valuable component for library synthesis in drug discovery programs.[3] The presence of a primary amine and multiple nitrogen atoms within the heterocyclic framework offers several points for further chemical modification, allowing for the exploration of diverse chemical space. This guide aims to consolidate the available information on this compound and provide a practical framework for its synthesis and application in a research and development setting.

Chemical Structure and Core Properties

The structural framework of this compound is characterized by two pyridine rings connected by an oxygen atom. This diaryl ether linkage, coupled with the specific substitution pattern, dictates its chemical behavior and potential for molecular interactions.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 181633-42-1 | [1][5][6] |

| Molecular Formula | C₁₁H₁₁N₃O | [5] |

| Molecular Weight | 201.22 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Amino-6-(2-methyl-3-pyridyloxy)pyridine, 6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinamine | [5] |

| Predicted XLogP3 | 1.4 | [6] |

| Predicted Hydrogen Bond Donor Count | 1 | [6] |

| Predicted Hydrogen Bond Acceptor Count | 4 | [6] |

| Predicted Rotatable Bond Count | 2 | [6] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically >95% | [5] |

Synthesis and Purification

Figure 2: Proposed synthetic pathway for this compound.

Representative Synthetic Protocol (Ullmann Condensation)

The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, typically employing a copper catalyst.[7] This protocol is a generalized representation and may require optimization for this specific substrate combination.

Materials:

-

3-Hydroxy-2-methylpyridine (1.0 eq)

-

6-Chloropyridin-3-amine (1.0-1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Copper(I) Iodide (CuI) (0.1-0.2 eq)

-

L-Proline (0.2-0.4 eq) (optional, as a ligand)

-

Anhydrous, high-boiling polar solvent (e.g., DMF, DMSO, or NMP)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 3-hydroxy-2-methylpyridine, 6-chloropyridin-3-amine, potassium carbonate, and copper(I) iodide (and L-proline, if used).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 120-160 °C with vigorous stirring. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the copper catalyst and other reaction components at elevated temperatures.

-

Anhydrous Conditions: Water can interfere with the reaction by competing with the phenoxide nucleophile and potentially deactivating the catalyst.

-

Base: Potassium carbonate is used to deprotonate the hydroxyl group of 3-hydroxy-2-methylpyridine, forming the nucleophilic pyridinolate anion.

-

Copper Catalyst: Facilitates the carbon-oxygen bond formation.

-

High Temperature: Often required to overcome the activation energy for the Ullmann condensation.[7]

Alternative Synthetic Approach: Buchwald-Hartwig Etherification

Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variant, offer milder reaction conditions and often broader substrate scope compared to the Ullmann condensation.[8][9][10] This approach would involve a palladium catalyst and a suitable phosphine ligand.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the primary aromatic amine and the two pyridine rings.

-

Amine Functionality: The amino group is a key site for further derivatization. It can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse functional groups. This is particularly relevant in the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

-

Pyridine Rings: The nitrogen atoms in the pyridine rings are basic and can be protonated or alkylated. They can also act as ligands for metal coordination. The pyridine rings themselves can undergo electrophilic aromatic substitution, although they are generally less reactive than benzene.

The structural motif of substituted pyridin-3-amines is prevalent in a variety of biologically active molecules, suggesting potential applications for this compound as a key building block in the following areas:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyridine or pyrimidine core that serves as a hinge-binding motif in the ATP-binding pocket of kinases.[11] The aminopyridine moiety of the target compound is well-suited for this purpose.

-

Antitubercular Agents: Several pyridine-containing compounds have shown promising activity against Mycobacterium tuberculosis. For instance, derivatives of pyridine-2-methylamine have been identified as inhibitors of MmpL3, a crucial protein for the viability of the bacterium.[12]

-

Central Nervous System (CNS) Agents: The pyridine scaffold is present in numerous CNS-active drugs. The ability of this compound to be readily functionalized could lead to the development of novel agents targeting various neurological disorders.

-

Agrochemicals: Substituted pyridines are also a common feature in modern agrochemicals, including insecticides and herbicides.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not publicly available, a combination of prediction tools and data from analogous structures can provide an expected analytical profile. Chemical suppliers confirm that the compound is typically analyzed by LCMS, GCMS, and NMR.[6]

-

¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons on both pyridine rings and a singlet for the methyl group. The protons on the aminopyridine ring will likely appear in a different region from those on the methylpyridine ring. The amine protons will present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 201.22 and a prominent [M+H]⁺ peak at m/z 202.23 in ESI+ mode.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching (around 1200-1000 cm⁻¹), and aromatic C-H and C=C/C=N stretching.

Safety and Handling

Based on the available information from chemical suppliers, this compound should be handled with care in a laboratory setting.

GHS Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed.

-

Store away from oxidizing agents.

-

It is recommended to handle this compound in a fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its structure, featuring a diaryl ether linkage and a reactive primary amine, provides a versatile platform for the development of novel therapeutic agents. While a detailed experimental characterization is not yet widely published, this technical guide has provided a comprehensive overview of its known and predicted properties, a plausible and detailed synthetic strategy, and an outline of its potential applications and necessary safety precautions. As research in the area of pyridine-based pharmaceuticals continues to expand, the utility of this and related compounds is expected to grow, making this guide a timely and valuable resource for the scientific community.

References

-

This compound. SynHet.

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.

-

181633-42-1 | this compound. AiFChem.

-

Ullmann condensation. Wikipedia.

-

A Review on the Medicinal Importance of Pyridine Derivatives. Science Publishing Group.

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

-

Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH.

-

A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.

-

Buchwald–Hartwig amination. Wikipedia.

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

-

4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Google Patents.

-

Process for producing 3-(aminomethyl)-6-chloropyridines. Google Patents.

-

Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews.

-

Why C–N and C–O Couplings?. Macmillan Group.

-

Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.

-

A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate.

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.

-

6-Chloropyridin-3-amine. MedchemExpress.

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research.

-

A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. Benchchem.

-

Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][1][13]oxaphosphinine 6-oxide. MDPI.

-

3-Hydroxy-2-methylpyridine. MedchemExpress.

-

This compound. PubChem.

-

2-Amino-3-methylpyridine. PubChem.

-

1603-40-3 CAS | 2-AMINO-3-METHYLPYRIDINE. Loba Chemie.

Sources

- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 181633-42-1 | this compound - AiFChem [aifchem.com]

- 6. This compound [synhet.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 12. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery, we often encounter compounds of interest with limited publicly available biological data. The molecule 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine, while characterized chemically[1][2][3][4][5], represents such an enigma. Its mechanism of action remains to be elucidated. This technical guide, therefore, deviates from a retrospective analysis and instead embarks on a prospective journey. We present a comprehensive, field-proven strategy for systematically unraveling the mechanism of action of this and other novel small molecules. This document is crafted for researchers, scientists, and drug development professionals, providing a robust framework for target identification, validation, and pathway characterization.

Our approach is grounded in a logical, multi-pronged experimental workflow, designed to generate self-validating data at each stage. We will explore methodologies that progress from broad, unbiased screening to specific, hypothesis-driven validation, ensuring a high degree of scientific rigor.

Part 1: Initial Assessment and Hypothesis Generation

The chemical structure of this compound, featuring a pyridin-amine scaffold, provides initial clues for hypothesis generation. This motif is prevalent in a significant class of therapeutic agents: kinase inhibitors[6][7][8]. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer[9][10]. Therefore, a primary hypothesis is that this compound may exert its effects by modulating the activity of one or more protein kinases.

However, a comprehensive investigation must remain unbiased. Other potential target classes for this scaffold could include G-protein coupled receptors (GPCRs) or other enzymes that bind heterocyclic moieties. The initial experimental design will therefore cast a wide net to capture a range of potential interactions.

Part 2: A Step-by-Step Experimental Blueprint for Mechanism of Action Elucidation

This section details a sequential and iterative experimental workflow designed to identify the molecular target(s) of this compound, validate target engagement in a cellular context, and characterize the downstream signaling consequences of this interaction.

Phase 1: Target Identification and Validation

The initial phase focuses on identifying the direct molecular target(s) of the compound. A combination of in vitro and in-cell techniques will provide the most robust evidence.[11][12]

2.1.1 Biochemical Screening: Kinase Profiling

Given the structural alerts for kinase inhibition, a broad in vitro kinase screen is a logical first step.[6][8] This will assess the compound's activity against a large panel of recombinant kinases.

Experimental Protocol: High-Throughput Kinase Profiling

-

Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to be used in the assay.

-

Assay Platform : Utilize a reputable kinase profiling service that employs a validated assay technology, such as TR-FRET[13], luminescence-based ADP detection[14], or radiometric assays.

-

Kinase Panel : Screen the compound at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of at least 300-400 kinases representing all major branches of the human kinome.

-

Data Analysis : The primary readout is typically percent inhibition relative to a vehicle control. Hits are identified as kinases inhibited above a certain threshold (e.g., >50% inhibition).

-

Follow-up : For identified hits, determine the half-maximal inhibitory concentration (IC50) by performing a dose-response experiment.[6]

2.1.2 Cellular Target Engagement: Thermal Proteome Profiling

To confirm that the compound interacts with its putative target(s) within a live cell environment, a Cellular Thermal Shift Assay (CETSA) or a more advanced proteome-wide implementation like Thermal Proteome Profiling (TPP) is invaluable.[15][16] These methods rely on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[11][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment : Culture a relevant cell line to ~80% confluency. Treat the cells with this compound at a suitable concentration (e.g., 10x the in vitro IC50) or a vehicle control (DMSO) for 1-2 hours.

-

Thermal Challenge : Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.

-

Separation of Soluble and Aggregated Fractions : Centrifuge the samples at high speed to pellet the aggregated proteins.

-

Protein Analysis : Collect the supernatant (soluble fraction) and analyze the amount of the putative target protein remaining by Western blotting.

-

Data Interpretation : A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.

Caption: Hypothetical signaling pathway showing the point of inhibition.

Phase 3: Broader Cellular Context and Off-Target Effects

A thorough understanding of a compound's mechanism of action requires an assessment of its selectivity and potential off-target effects. [18] 2.3.1 Selectivity Profiling

While the initial kinase screen provides a measure of selectivity in vitro, it is important to confirm this in a cellular context. This can be achieved by examining the phosphorylation of key substrates of other kinases that are structurally related to the primary target.

2.3.2 Investigating Other Potential Mechanisms: GTPase Activity

Small GTPases are another critical family of molecular switches involved in cell signaling. [19]Some kinase inhibitor scaffolds have been known to interact with GTPases. Therefore, it is prudent to investigate the effect of the compound on the activity of key GTPases like Rho, Rac, and Ras.

Experimental Protocol: GTPase Activation Assay (Pull-down)

-

Cell Treatment and Lysis : Treat cells with the compound and lyse them.

-

Affinity Pull-down : Incubate the lysates with a GST-fusion protein containing the GTPase-binding domain of a downstream effector, which is immobilized on beads. [20]This will specifically pull down the active, GTP-bound form of the GTPase. [20]3. Washing : Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blot : Elute the bound proteins and analyze the amount of the pulled-down GTPase by Western blotting. [20]5. Normalization : Run a parallel Western blot on the total cell lysates to ensure that any observed changes are in GTPase activity and not total GTPase expression.

Part 3: Synthesizing the Data and Building the Mechanistic Model

The culmination of this comprehensive experimental workflow is the construction of a cohesive mechanistic model. The data from each phase should be integrated to tell a clear story:

-

Target Identification : What is the primary molecular target? (From kinase profiling and proteomics).

-

Target Engagement : Does the compound engage this target in live cells? (From CETSA).

-

Cellular Potency : At what concentration does the compound exert a biological effect? (From cell viability assays).

-

On-Target Pathway Modulation : Does the compound inhibit the target's known signaling pathway? (From phospho-protein Western blots).

-

Selectivity : How selective is the compound for its primary target over other related proteins? (From selectivity profiling).

References

-

Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

-

National Institutes of Health. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]

-

ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

-

Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

bioRxiv. (2019-04-05). Rapid discovery of drug target engagement by isothermal shift assay. Retrieved from [Link]

-

Domainex. (2021-03-25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

-

PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

-

National Institutes of Health. Colorimetric RhoB GTPase Activity Assay. Retrieved from [Link]

-

Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

-

Springer Nature Experiments. Active GTPase Pulldown Protocol. Retrieved from [Link]

-

National Institutes of Health. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

-

Assay Genie. Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

-

Creative Biolabs. Western Blot Protocol. Retrieved from [Link]

-

National Institutes of Health. Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

-

National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

-

PubChemLite. This compound. Retrieved from [Link]

Sources

- 1. This compound [synhet.com]

- 2. PubChemLite - this compound (C11H11N3O) [pubchemlite.lcsb.uni.lu]

- 3. 181633-42-1|this compound|BLD Pharm [bldpharm.com]

- 4. 181633-42-1 | this compound - AiFChem [aifchem.com]

- 5. BLD Pharm 100MG 6-((2-Methylpyridin-3-yl)oxy)pyrid in-3-amine, Quantity: | Fisher Scientific [fishersci.be]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 10. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. domainex.co.uk [domainex.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Active GTPase Pulldown Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. Small GTPaseの活性化測定 | Thermo Fisher Scientific - JP [thermofisher.com]

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine CAS number

An In-Depth Technical Guide on 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: A Core Scaffold for Kinase Inhibitor Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents has led to the identification of certain molecular frameworks that serve as privileged scaffolds. These structures are capable of interacting with a variety of biological targets, and among them, the heteroaryl-substituted aminopyridine motif has emerged as a cornerstone in the development of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them a major class of drug targets.

This technical guide focuses on This compound (CAS Number: 181633-42-1) , a key intermediate that embodies the structural features essential for its utility as a building block in the synthesis of potent and selective kinase inhibitors.[1] While this compound itself is not typically the final active pharmaceutical ingredient, its strategic design allows for versatile chemical modifications, enabling the exploration of vast chemical space in the pursuit of next-generation therapeutics. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of this important scaffold, grounded in the principles of scientific integrity and practical laboratory application.

Physicochemical Properties and Synthesis of the Core Intermediate

A thorough understanding of the physicochemical properties of a core intermediate is fundamental to its successful application in a multi-step synthetic campaign. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 181633-42-1 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C11H11N3O | [2] |

| Molecular Weight | 201.23 g/mol | [3] |

| Predicted XlogP | 1.4 | [2] |

Proposed Retrosynthetic Analysis and Synthesis Workflow

While specific proprietary synthesis routes for this intermediate may exist, a plausible and efficient synthesis can be designed based on established methodologies for the formation of diaryl ethers and the manipulation of substituted pyridines. A common approach involves a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. The proposed retrosynthetic analysis and forward synthesis workflow are depicted below.

Caption: Proposed retrosynthesis and forward synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for Ullmann-type diaryl ether synthesis. Optimization of reaction conditions (temperature, solvent, base, and catalyst loading) would be necessary to achieve the highest yield and purity.

Objective: To synthesize this compound from 6-chloropyridin-3-amine and 2-methylpyridin-3-ol.

Materials:

-

6-Chloropyridin-3-amine

-

2-Methylpyridin-3-ol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylpyridin-3-ol (1.0 eq.), 6-chloropyridin-3-amine (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water to remove DMF, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Rationale for Experimental Choices:

-

Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann condensations, facilitating the coupling of an aryl halide with an alcohol.

-

Base: Potassium carbonate is used to deprotonate the hydroxyl group of 2-methylpyridin-3-ol, forming the nucleophilic alkoxide.

-

Solvent: DMF is a polar aprotic solvent that is suitable for this type of reaction due to its high boiling point and ability to dissolve the reactants and inorganic salts.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst.

Application in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for the synthesis of more complex molecules, particularly kinase inhibitors. The primary amino group on the pyridin-3-amine ring serves as a key handle for introducing a variety of substituents that can be tailored to interact with the specific amino acid residues in the ATP-binding pocket of a target kinase.

Caption: General strategy for elaborating the core scaffold into a potent kinase inhibitor.

The aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms in the pyridine rings can form crucial hydrogen bonds with the backbone of the kinase hinge region, which is a highly conserved feature of the ATP-binding site. This interaction anchors the inhibitor in the active site, leading to potent inhibition of kinase activity.

Derivatives of aminopyridines and related scaffolds have been successfully employed in the development of inhibitors for a range of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[4]

-

Monopolar Spindle 1 (MPS1) and Aurora Kinases: These are mitotic kinases that play critical roles in cell division, and their inhibitors are being investigated as anti-cancer agents.[5]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): This is a receptor tyrosine kinase implicated in certain types of cancer, and selective inhibitors are in development.

Experimental Protocols for Characterization and Screening

Once a library of compounds has been synthesized from the this compound core, a systematic approach to their characterization and biological evaluation is essential.

Workflow for Compound Characterization and Screening

Caption: A typical workflow for the characterization and screening of a new chemical entity library.

General Protocol for a Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a generic, luminescence-based kinase assay to determine the IC50 values of newly synthesized compounds.

Objective: To quantify the inhibitory activity of test compounds against a specific protein kinase.

Materials:

-

Test compounds dissolved in DMSO.

-

Recombinant protein kinase.

-

Substrate for the kinase (peptide or protein).

-

ATP.

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

White, opaque 384-well microplates.

-

Plate reader capable of measuring luminescence.

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.

-

Add the kinase reaction mixture to the wells containing the test compounds.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate as per the manufacturer's instructions.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal in each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Conclusion

This compound is a valuable and versatile chemical intermediate that serves as a foundational building block in the synthesis of novel kinase inhibitors. Its strategic design, featuring a key amino group for further functionalization and a heteroaryl core capable of forming critical interactions with the kinase hinge region, makes it a powerful tool for medicinal chemists. While this compound is an intermediate rather than a final drug product, its importance in the drug discovery and development process cannot be overstated. Future research will undoubtedly continue to leverage this and similar scaffolds to create the next generation of targeted therapies for a wide range of diseases.

References

- N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides - Google Patents.

-

This compound - PubChemLite. Available from: [Link]

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents.

-

Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed. Available from: [Link]

- WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues - Google Patents.

- Synthesis of pharmaceutically useful pyridine derivatives - Google Patents.

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Available from: [Link]

- 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents.

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. Available from: [Link]

-

Discovery and optimization of 3-(indolin-5-yloxy)pyridin-2-amine derivatives as potent necroptosis inhibitors - PubMed. Available from: [Link]

- Substituted 3-amino-thieno [2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Google Patents.

-

(12) United States Patent - Googleapis.com. Available from: [Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC. Available from: [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. Available from: [Link]

-

Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec - Semantic Scholar. Available from: [Link]

Sources

- 1. This compound [synhet.com]

- 2. PubChemLite - this compound (C11H11N3O) [pubchemlite.lcsb.uni.lu]

- 3. This compound - CAS:181633-42-1 - Abovchem [abovchem.com]

- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: A Prospective Analysis for Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide to the potential biological activities of the novel chemical entity, 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine. While direct experimental data for this specific molecule is not yet publicly available, its structural composition, featuring a phenoxypyridine core linked to an amine group, strongly suggests a high probability of activity as a kinase inhibitor. This guide will, therefore, focus on a prospective analysis, outlining the scientific rationale for investigating this compound, its likely mechanisms of action, and a comprehensive suite of experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers to elucidate the compound's therapeutic potential.

Introduction: Unveiling Therapeutic Potential Through Structural Analysis

The quest for novel therapeutic agents is often guided by the principle of structural analogy. The molecule this compound is a compelling candidate for investigation due to its possession of two key pharmacophores: the aminopyridine and phenoxypyridine moieties. Aminopyridine derivatives are a well-established class of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The phenoxypyridine scaffold is also of significant interest, being a core component of numerous kinase inhibitors targeting critical signaling pathways in oncology.[4][5][6]

The convergence of these two structural motifs in this compound strongly implies a potential role as a modulator of protein kinases, a class of enzymes frequently dysregulated in human diseases, particularly cancer. This guide will, therefore, proceed under the hypothesis that this compound is a kinase inhibitor and will provide the necessary theoretical and practical framework to validate this hypothesis.

Prospective Mechanism of Action: Targeting the Kinome

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Structurally similar compounds to this compound have shown inhibitory activity against several kinases, including c-Met and Bruton's Tyrosine Kinase (BTK).[5][7]

The proposed mechanism of action for this compound is the competitive inhibition of ATP binding to the kinase active site. The aminopyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors. The phenoxypyridine portion can then extend into the hydrophobic pocket of the active site, providing further stabilizing interactions and contributing to the inhibitor's potency and selectivity.

Signaling Pathway Context: The c-Met Pathway

To provide a concrete example, we will consider the c-Met signaling pathway, a frequent target of phenoxypyridine-containing inhibitors.[5][6] Dysregulation of the c-Met receptor tyrosine kinase is implicated in tumor growth, angiogenesis, and metastasis.[5]

Caption: Proposed inhibition of the c-Met signaling pathway.

Experimental Workflow for Biological Characterization

A systematic approach is essential to characterize the biological activity of this compound. The following experimental workflow is proposed to first confirm its kinase inhibitory activity and then to assess its cellular effects.

Caption: A stepwise workflow for characterizing a novel kinase inhibitor.

In Vitro Kinase Inhibition Assay

The initial step is to determine if this compound directly inhibits the activity of one or more protein kinases in a cell-free system. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for this purpose.

Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of the compound in kinase buffer.

-

Prepare a solution of the target kinase (e.g., c-Met) and its specific substrate in kinase buffer.

-

Prepare the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's instructions.

-

-

Kinase Reaction:

-

In a 384-well plate, add the compound dilutions.

-

Add the kinase/substrate solution to initiate the reaction.

-

Incubate at room temperature for the recommended time (typically 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay

Once direct kinase inhibition is confirmed, the next step is to assess the compound's effect on the viability of cancer cells that are known to be dependent on the target kinase. The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Protocol: MTT Assay

-

Cell Culture:

-

Culture a cancer cell line known to overexpress the target kinase (e.g., MKN-45 for c-Met) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound.

-

Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

-

Incubate for 72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Plot the percentage of inhibition against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Data Interpretation and Prospective Outcomes

The data generated from the proposed experimental workflow will provide a comprehensive profile of the biological activity of this compound.

| Parameter | Assay | Interpretation |

| IC50 | In Vitro Kinase Assay | A low IC50 value (nanomolar range) indicates high potency against the target kinase. |

| Selectivity | Kinase Profiling | Inhibition of a narrow range of kinases suggests high selectivity, which is desirable to minimize off-target effects. |

| GI50 | Cell Viability Assay | A low GI50 value in a kinase-dependent cell line, coupled with a low IC50 for the target kinase, suggests on-target cellular activity. |

Conclusion

While the biological activity of this compound has not been empirically determined, its chemical structure provides a strong rationale for its investigation as a kinase inhibitor. The technical guide presented here offers a robust, hypothesis-driven framework for its characterization, from initial biochemical screening to cellular mechanism-of-action studies. The successful execution of these experiments will be crucial in determining the therapeutic potential of this promising compound and its viability for further development in preclinical and clinical settings.

References

-

Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. Retrieved January 21, 2026, from [Link]

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-23.

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1735-1748.

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

- Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). International Journal of Molecular Sciences, 21(21), 8006.

- Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. (2020). Bioorganic Chemistry, 103, 104183.

Sources

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine: A Scaffold for Potent Kinase Inhibitors

Abstract

The 6-((2-methylpyridin-3-yl)oxy)pyridin-3-amine core scaffold has emerged as a critical pharmacophore in the development of targeted cancer therapeutics. This diaryl ether motif serves as a foundational building block for a class of potent kinase inhibitors, most notably Pexidartinib (PLX3397), a clinically approved drug. This technical guide provides an in-depth analysis of the structural analogs of this core, detailing their design rationale, synthetic methodologies, and structure-activity relationships (SAR). We will explore the key biological targets, Colony-Stimulating Factor 1 Receptor (CSF-1R) and KIT proto-oncogene receptor tyrosine kinase (c-Kit), and provide validated protocols for the biological evaluation of novel analogs. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, featuring in a multitude of FDA-approved drugs.[1][2] The diaryl ether linkage provides a flexible yet constrained conformation, ideal for orienting pharmacophoric groups within the ATP-binding pocket of protein kinases. The compound this compound, with CAS Number 181633-42-1, represents a highly versatile intermediate in the synthesis of such kinase inhibitors.[3][4][5][6][7][8][9][10][11][12][13] Its true potential was realized through its use as a key precursor in the synthesis of Pexidartinib (PLX3397), a potent inhibitor of CSF-1R and c-Kit.[4] The dysregulation of these receptor tyrosine kinases is a known driver in various cancers, making them compelling therapeutic targets.[14][15][16][17] This guide will dissect the structural features of this scaffold that contribute to its biological activity and provide a framework for the rational design of novel analogs.

The Core Scaffold: Structural and Chemical Properties

The core molecule, this compound, is an unsymmetrical diaryl ether. The key structural features include:

-

A 3-aminopyridine moiety: The primary amine at the 3-position serves as a crucial handle for further chemical modifications, typically through amide bond formation or coupling reactions.

-

A 2-methylpyridin-3-ol derived moiety: The methyl group at the 2-position of the second pyridine ring can influence the dihedral angle of the diaryl ether bond, impacting the overall conformation of the molecule.

-

An ether linkage: This linkage provides rotational flexibility, allowing the two pyridine rings to adopt various spatial orientations.

Strategies for Structural Modification and Analog Design

The primary strategy for developing analogs of this core scaffold involves the derivatization of the 3-amino group on the pyridine ring. This is exemplified by the synthesis of Pexidartinib, where the amine is coupled with a heterocyclic carboxylic acid.

A Case Study: Pexidartinib (PLX3397)

Pexidartinib is a potent inhibitor of CSF-1R and c-Kit, with additional activity against FLT3.[7][16] Its structure highlights a key modification to the core scaffold: the formation of an amide bond between the 3-amino group and a substituted pyrrolopyridine moiety. This modification is critical for achieving high-affinity binding to the kinase active site.

Synthetic Methodologies

The synthesis of analogs based on the this compound scaffold primarily revolves around two key transformations: the formation of the diaryl ether bond and the subsequent derivatization of the amino group.

Diaryl Ether Synthesis

The formation of the diaryl ether linkage can be achieved through several established methods, including:

-

Ullmann Condensation: A classical method involving the copper-catalyzed coupling of an aryl halide with a phenol.

-

Buchwald-Hartwig Cross-Coupling: A palladium-catalyzed reaction between an aryl halide or triflate and a phenol.

-

Chan-Lam Coupling: A copper-catalyzed cross-coupling of an arylboronic acid with a phenol.[17]

Amide Bond Formation: A Prototypical Protocol

The following is a representative protocol for the coupling of the core amine with a heterocyclic carboxylic acid, based on the synthesis of Pexidartinib.[4]

Step 1: Activation of the Carboxylic Acid

-

Dissolve the heterocyclic carboxylic acid (e.g., 5-chloropyrrolo[2,3-b]pyridine-4-carboxylic acid) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

Step 2: Amide Coupling

-

To the solution of the activated ester, add a solution of this compound in DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired analog.

Caption: Synthetic workflow for Pexidartinib analogs.

Biological Evaluation and Structure-Activity Relationships (SAR)

The primary biological targets for this class of compounds are the receptor tyrosine kinases CSF-1R and c-Kit.[7][16] Analogs are typically evaluated for their inhibitory activity against these kinases using in vitro biochemical assays.

Key Biological Targets

-

CSF-1R (Colony-Stimulating Factor 1 Receptor): A key regulator of macrophage differentiation and survival.[2][3][18][19][20] In the tumor microenvironment, CSF-1R signaling on tumor-associated macrophages (TAMs) promotes tumor growth and metastasis.[18]

-

c-Kit (KIT proto-oncogene receptor tyrosine kinase): Plays a crucial role in the development of various cell types, including hematopoietic stem cells and mast cells.[1][14][15][16][17] Mutations leading to constitutive c-Kit activation are oncogenic drivers in several cancers, such as gastrointestinal stromal tumors (GISTs).[15]

In Vitro Kinase Inhibition Assay Protocol

The following is a generalized protocol for determining the IC50 values of test compounds against CSF-1R or c-Kit, which can be adapted from established kinase assay platforms.

Materials:

-

Recombinant human CSF-1R or c-Kit kinase domain.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ATP.

-

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).

-

Test compounds dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.

-

384-well white assay plates.

-

Plate reader capable of measuring luminescence.

Procedure:

-